Product packaging for 2-(4-chloro-1H-pyrazol-1-yl)aniline(Cat. No.:CAS No. 1006467-19-1)

2-(4-chloro-1H-pyrazol-1-yl)aniline

Cat. No.: B2374620
CAS No.: 1006467-19-1
M. Wt: 193.63
InChI Key: QVNYEHYZOVTWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds forming the basis of countless natural products, pharmaceuticals, and industrial chemicals. wikipedia.org Within this vast field, pyrazole (B372694) and its derivatives have played a crucial role for over a century due to their chemical reactivity and extensive biological activity. globalresearchonline.net The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts significant metabolic stability and makes it a "privileged scaffold" in drug discovery. nih.govorientjchem.org Pyrazole derivatives are found in numerous applications, from agrochemicals and dyes to a wide spectrum of pharmaceuticals targeting cancer, inflammation, and infectious diseases. globalresearchonline.net

Similarly, aniline (B41778), the simplest aromatic amine, is a foundational molecule in chemical synthesis. wikipedia.org It serves as a precursor to a vast array of dyes, polymers, and drugs. wikipedia.orgdntb.gov.ua The amino group on the aniline ring is a key functional handle, enabling a multitude of chemical transformations and participating in vital intermolecular interactions such as hydrogen bonding. orientjchem.org

The significance of 2-(4-chloro-1H-pyrazol-1-yl)aniline arises from the strategic fusion of these two critical heterocyclic systems. In modern medicinal chemistry, linking multiple pharmacophores is a common strategy to develop molecules with enhanced potency or novel mechanisms of action. wikipedia.org This compound provides a pre-built scaffold containing both the versatile pyrazole ring and the synthetically amenable aniline moiety, offering a direct route to new classes of complex molecules.

Contextualization within Aniline and Pyrazole Derivatives Research

Research into pyrazole derivatives is largely driven by the quest for new therapeutic agents. The pyrazole nucleus is a core component of many blockbuster drugs, including the anti-inflammatory celecoxib (B62257) and the anticancer agent axitinib. nih.govwikipedia.org A significant area of focus is on aminopyrazoles and N-arylpyrazoles, which are key intermediates for synthesizing fused heterocyclic systems with a broad range of biological activities, including antimicrobial and anticancer properties. researchgate.net Several aniline-derived pyrazole compounds, for instance, have been reported as potent antibacterial agents. nih.gov

Aniline derivatives are central to synthetic organic chemistry, serving as reactants for building more complex structures. bldpharm.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines, making them readily accessible for drug development and materials science. wikipedia.org

This compound sits (B43327) at the intersection of these two major research streams. It serves as an ideal intermediate for creating libraries of novel compounds. For example, the aniline portion of the molecule can undergo diazotization to be converted into a wide range of other functional groups, or it can participate in condensation reactions to form fused systems like pyrazoloquinolines. afinitica.comacs.org The pyrazole moiety, meanwhile, provides a stable, interactive scaffold essential for binding to biological targets such as protein kinases.

Table 2: Predicted Spectroscopic Features of this compound Note: Experimental data is not widely available in peer-reviewed literature. This table is based on structural analysis.

TechniqueExpected Characteristics
¹H NMR- Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the four protons on the aniline ring.
  • Two distinct singlets in the aromatic region corresponding to the two protons on the pyrazole ring (H-3 and H-5).
  • A broad singlet corresponding to the amine (-NH₂) protons.
  • ¹³C NMR- Six distinct signals in the aromatic region for the aniline carbons.
  • Three distinct signals for the pyrazole ring carbons.
  • Signals will show characteristic splitting based on proton coupling.
  • IR Spectroscopy- N-H stretching bands (typically two for a primary amine) around 3300-3500 cm⁻¹.
  • C=C stretching bands for the aromatic rings around 1500-1600 cm⁻¹.
  • C-N stretching bands around 1250-1350 cm⁻¹.
  • C-Cl stretching band in the fingerprint region (typically below 800 cm⁻¹).
  • Mass Spectrometry- A molecular ion peak [M]⁺ corresponding to the molecular weight.
  • A characteristic isotopic pattern [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak, due to the presence of the ³⁷Cl isotope.
  • Historical Development and Emerging Research Trajectories

    The historical context for this compound is rooted in the independent development of pyrazole and aniline chemistry. The term "pyrazole" was first coined by Ludwig Knorr in 1883, and classic synthetic methods like the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) were established soon after. wikipedia.orgijnrd.org Aniline was first isolated in 1826 and became commercially significant with the rise of the synthetic dye industry. dntb.gov.ua

    The synthesis of N-arylpyrazoles, the class of compounds to which this compound belongs, represents a more modern challenge. Early methods relied on the often harsh conditions of the Ullmann condensation. wikipedia.org A major breakthrough came with the development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, in the 1990s. wikipedia.orglibretexts.org These methods allow for the efficient formation of carbon-nitrogen bonds between aryl halides and amines (or N-heterocycles like pyrazole) under much milder conditions, paving the way for the routine synthesis of scaffolds like 2-(pyrazol-1-yl)aniline.

    Emerging research trajectories for this compound and its derivatives are focused on two main areas:

    Medicinal Chemistry: As a scaffold, it is being explored for the development of novel kinase inhibitors for oncology, leveraging the pyrazole ring's proven ability to interact with ATP-binding sites. Furthermore, the synthesis of new derivatives as potential antibacterial and antiviral agents remains a very active field. nih.gov

    Synthetic Methodology: There is a continuous drive to develop more efficient, cost-effective, and environmentally friendly ("green") syntheses. This includes the use of microwave-assisted synthesis and continuous flow reactors to accelerate reaction times and improve yields, which is particularly important for producing compound libraries for high-throughput screening. afinitica.comijnrd.org

    Table 3: Principal Synthetic Routes for N-Arylpyrazole Scaffolds

    Reaction NameDescriptionTypical Conditions
    Knorr Pyrazole Synthesis & ArylationA two-step process involving initial formation of the pyrazole ring from a 1,3-dicarbonyl and a hydrazine (B178648), followed by N-arylation.Step 1: Acid or base catalysis. Step 2: Requires a separate C-N coupling step.
    Ullmann CondensationA classical copper-catalyzed reaction coupling an aryl halide with a pyrazole.High temperatures (>200 °C), polar solvents, stoichiometric copper. wikipedia.org
    Buchwald-Hartwig AminationA modern, versatile palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-2-aminobenzene) with a pyrazole (e.g., 4-chloropyrazole).Palladium catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu, K₂CO₃), moderate temperatures. wikipedia.orglibretexts.org

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C9H8ClN3 B2374620 2-(4-chloro-1H-pyrazol-1-yl)aniline CAS No. 1006467-19-1

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    2-(4-chloropyrazol-1-yl)aniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QVNYEHYZOVTWRE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)N)N2C=C(C=N2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8ClN3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    193.63 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Methodologies and Strategies

    Conventional and Advanced Synthesis Approaches

    Established and cutting-edge methods provide a robust toolbox for chemists to construct the target molecule. These range from linear, multi-step syntheses that offer control and reliability to more convergent and novel strategies that improve efficiency.

    Multi-step synthesis is a cornerstone of organic chemistry, allowing for the precise construction of complex molecules. A common and pragmatic approach for N-aryl pyrazoles involves a three-step sequence. afinitica.comacs.org This strategy can be adapted for the target compound, typically beginning with the formation of the pyrazole (B372694) ring, followed by modification of the aniline (B41778) precursor.

    A general and widely utilized pathway is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound. mdpi.combeilstein-journals.org For the synthesis of 2-(4-chloro-1H-pyrazol-1-yl)aniline, this sequence can be envisioned as follows:

    Hydrazine Formation: The synthesis often commences with a suitable aniline precursor, such as 2-nitroaniline. The aniline is converted into its corresponding hydrazine, (2-nitrophenyl)hydrazine. This can be achieved through diazotization followed by reduction. mdpi.com An alternative approach avoids the handling of potentially unstable hydrazines by generating them in situ, for instance, from arylboronic acids and protected diimides under copper catalysis. beilstein-journals.org

    Cyclocondensation: The (2-nitrophenyl)hydrazine is then reacted with a chlorinated 1,3-dielectrophile. A suitable partner for this reaction would be a chlorinated derivative of a 1,3-diketone or an equivalent synthon to install the chloro-substituent at the 4-position of the resulting pyrazole ring.

    Nitro Group Reduction: The resulting intermediate, 1-(2-nitrophenyl)-4-chloro-1H-pyrazole, undergoes reduction of the nitro group to form the primary amine. This transformation is commonly achieved using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). afinitica.comacs.org

    Another key multi-step strategy involves forming the 1-(2-aminophenyl)-1H-pyrazole core first and then introducing the chlorine atom. The chlorination of a pyrazole ring at the 4-position can be effectively carried out using reagents like hypochloric acid or its salts in the absence of carboxylic acid. google.com This electrophilic substitution provides a direct route to the final chlorinated product.

    The table below summarizes a potential multi-step pathway.

    Table 1: Representative Multi-Step Synthesis Pathway

    StepReactionReagents & ConditionsIntermediate/Product
    1Cyclocondensation(2-nitrophenyl)hydrazine + chlorinated 1,3-dicarbonyl compound1-(4-chloro-1H-pyrazol-1-yl)-2-nitrobenzene
    2ReductionCatalytic Hydrogenation (e.g., H₂, Pd/C)This compound

    Direct Reductive Amination Strategies

    Reductive amination is a powerful method for forming C-N bonds, typically by reacting a carbonyl compound with an amine to form an imine or iminium ion, which is subsequently reduced in situ. ineosopen.orgmasterorganicchemistry.com Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com

    While highly effective for alkylating amines, the direct synthesis of the N-aryl bond in this compound via a simple reductive amination is not a typical strategy. The direct formation of an N-aryl bond from an aniline and a ketone/aldehyde is generally challenging under standard reductive amination conditions. masterorganicchemistry.com

    However, the principles of reductive amination can be applied to synthesize precursors or related structures. For example, a formylpyrazole could be reacted with an aniline derivative in a process that leads to a pyrazole-aniline linked structure. ineosopen.orgresearchgate.net The reaction of carbonyl compounds with amines to form an intermediate imine, followed by reduction, is a well-established synthetic tool. ineosopen.orgresearchgate.net While not a direct route to the title compound, this methodology is crucial in the broader context of synthesizing functionalized pyrazole derivatives. researchgate.net

    [3+2] Cycloaddition reactions represent a highly efficient and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. beilstein-journals.orgorganic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile, an unsaturated molecule such as an alkyne or alkene. researchgate.net

    For the synthesis of pyrazoles, common 1,3-dipoles include nitrile imines (generated in situ from hydrazonoyl halides) or diazo compounds. organic-chemistry.orgresearchgate.net A hypothetical cycloaddition route to the this compound backbone could involve:

    Route A: Reaction of a 2-aminophenyl-substituted 1,3-dipole with a chlorinated alkyne.

    Route B: Reaction of a nitrile imine bearing a chloro-substituent with a 2-aminophenyl-substituted alkyne.

    A general protocol involves the in situ generation of nitrile imines which then react with dipolarophiles like enones to yield pyrazolines. acs.org These intermediates can then be aromatized to the corresponding pyrazole, often through oxidation. acs.org The regioselectivity of the cycloaddition is a key consideration, ensuring the correct placement of substituents on the final pyrazole ring. acs.orgnih.gov

    Table 2: Generalized [3+2] Cycloaddition for Pyrazole Synthesis

    1,3-Dipole SourceDipolarophileIntermediateProduct
    Hydrazonoyl HalideAlkyne/AlkenePyrazolinePyrazole
    Diazo CompoundAlkyne/AlkenePyrazolinePyrazole

    C-F Activation Strategies for Pyrazole Incorporation

    Carbon-fluorine (C-F) bond activation is an advanced strategy in organic synthesis that leverages the unique properties of organofluorine compounds. While challenging due to the high strength of the C-F bond, its activation allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy is particularly relevant for synthesizing complex molecules from readily available fluoroaromatic precursors.

    A plausible, though advanced, synthetic route to this compound could employ a nucleophilic aromatic substitution (SNAr) reaction on a highly activated fluoroaromatic compound. For instance, a reaction between 1-fluoro-2-nitrobenzene (B31998) and 4-chloropyrazole could be envisioned. In this scenario, the fluorine atom, activated by the ortho-nitro group, would serve as a leaving group, being displaced by the pyrazole nitrogen. The subsequent reduction of the nitro group would yield the final aniline product. While not a direct C-F bond cleavage in the catalytic sense, this SNAr pathway is a common method for utilizing fluoroaromatics in N-arylation.

    The synthesis of related fluoro-substituted aniline-pyrazole compounds, such as 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline, highlights the importance of fluorinated analogues in medicinal chemistry, although their synthesis often relies on building blocks that already contain the fluorine atom.

    Green Chemistry Principles in Synthesis

    The application of green chemistry principles to the synthesis of pyrazoles aims to reduce waste, minimize energy consumption, and use less hazardous materials. ijprt.orggsconlinepress.com

    Significant progress has been made in developing environmentally friendly protocols for pyrazole synthesis. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. jetir.org

    Solvent-Free Reactions: One approach is to conduct reactions under solvent-free conditions, either by grinding the reactants together, sometimes with a catalytic amount of a substance like sulfuric acid or an ionic salt, or by heating them. rsc.orgtandfonline.comresearchgate.net This minimizes the use and disposal of volatile organic solvents.

    Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. ijprt.org It provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes and increasing product yields. gsconlinepress.comresearchgate.net The cyclocondensation step in pyrazole synthesis is particularly amenable to this technique.

    Green Solvents and Catalysts: When a solvent is necessary, the focus shifts to environmentally benign options like water or ethanol (B145695). frontiersin.org Furthermore, the development of reusable catalysts, such as nano-ZnO or polymer-supported magnetic nanocatalysts, aligns with green principles by simplifying product purification and allowing the catalyst to be recovered and used in subsequent reactions. researchgate.netfrontiersin.org An iodine-mediated cascade reaction has also been reported for synthesizing amino pyrazole derivatives in the absence of both metals and solvents, presenting a highly efficient and environmentally benign strategy. acs.org

    These green methodologies could be readily applied to the synthesis of this compound, for example, by performing the key cyclocondensation step using microwave assistance in an aqueous medium with a recyclable catalyst.

    Influence of Reaction Conditions on Synthetic Outcome

    The success of a synthetic protocol often hinges on the careful control of reaction conditions. Temperature, solvent, and the choice of catalyst are critical variables that can dictate the yield, purity, and even the isomeric outcome of the reaction.

    Temperature and solvent choice are pivotal in the synthesis of substituted pyrazoles. In many cases, these parameters determine reaction feasibility and efficiency. For example, in the 1,3-dipolar cycloaddition reactions of 3-phenylsydnones to form 1,3,4-trisubstituted pyrazoles, high temperatures and the use of xylene as a solvent were found to be crucial for achieving good yields. nih.gov

    A temperature-controlled divergent synthesis has been developed for pyrazoles and 1-tosyl-1H-pyrazoles under transition-metal-catalyst- and oxidant-free conditions. nih.gov The study found that conventional solvents like acetonitrile (B52724) (CH3CN), ethanol (EtOH), tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO) were ineffective. nih.gov However, switching the solvent and adjusting the temperature allowed for selective product formation. For instance, the reaction of a chalcone (B49325) with tosylhydrazine in [Bmim]BF4 at 80 °C yielded the N-tosylpyrazole, while increasing the temperature to 120 °C in the presence of a base (DBU) in ethanol led to the formation of the NH-pyrazole. nih.gov

    The effect of solvent was also highlighted in a catalyst-free protocol for C=N bond formation, where a mixture of water and a co-solvent like dichloromethane (B109758) (CH2Cl2) at room temperature proved optimal. wikimedia.org The choice of solvent can also be critical in multistep continuous flow syntheses, where a solvent must be suitable for different reaction types. For instance, in the synthesis of 4-(pyrazol-1-yl)carboxanilides, DMF was chosen over ethanol for a cyclocondensation step to allow for higher substrate concentration and temperature. afinitica.com

    Table 1: Effect of Solvent on Catalyst-Free C=N Bond Formation wikimedia.org Reaction of aniline and aldehyde b (0.3 mmol) in 10 ml solvent under an air atmosphere.

    EntrySolventYield (%)
    10H2O30
    11CH3OH75
    12EtOAc65
    13CHCl345
    14CH2Cl255
    17H2O/CH2Cl2 (4:1)95
    18H2O/CH3OH (4:1)42

    This data demonstrates that a biphasic solvent system can dramatically improve yield in certain catalyst-free reactions. wikimedia.org

    When catalytic methods are employed, the choice of catalyst is paramount. For N-arylation of pyrazoles, copper- and palladium-based catalysts are commonly used. organic-chemistry.org The optimization of these catalytic systems involves screening different ligands, bases, and catalyst precursors to maximize yield and minimize side reactions.

    For instance, in the synthesis of 3,5-disubstituted pyrazoles via Cu/Fe catalyzed coupling, the specific combination of metals was essential for the reaction to proceed efficiently. nih.gov In another example, the synthesis of pyrazoles from isoxazoles and oxadiazoles (B1248032) was achieved using a commercially available air-stable Ni(0) complex. organic-chemistry.org

    The reduction of a nitro group to an aniline, a key transformation for synthesizing the target molecule from a nitro-precursor, is also highly dependent on the catalyst. A screening of catalysts for the reduction of a nitrophenyl-pyrazole revealed that 10% Pt/C was too unselective, while 10% Pd/C gave only partial conversion. afinitica.com In contrast, both Raney Nickel (RaNi) and 10% Pd/Al2O3 provided complete and selective reduction under various conditions. afinitica.com Ultimately, 10% Pd/Al2O3 was chosen as it was compatible with acetic acid as a solvent, which was not the case for RaNi. afinitica.com

    Table 2: Catalyst Screening for Nitro Group Reduction afinitica.com Reduction of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

    EntryCatalystTemperature (°C)Conversion/Selectivity
    1-410% Pd/Cup to 70Partial Conversion
    510% Pt/CAmbientUnselective
    6-1510% Pd/Al2O3Ambient - 80Complete & Selective
    6-15RaNiAmbient - 80Complete & Selective

    This table illustrates the critical impact of catalyst selection on the outcome of the reduction, a common step in the synthesis of aromatic amines. afinitica.com

    Synthesis of Key Precursors and Analogues

    The construction of the target molecule relies on the availability of appropriately substituted precursors, namely pyrazole and aniline building blocks.

    Substituted pyrazole aldehydes are valuable intermediates. A common method for their synthesis is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic or heterocyclic ring. For example, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding hydrazones via the Vilsmeier-Haack reaction. nih.gov

    Another strategy involves the [3+2] cycloaddition of hydrazonoyl chlorides with cinnamic aldehydes, which can produce multi-substituted pyrazoles, including those with aldehyde functionalities, under mild, base-mediated conditions. nih.gov The synthesis of pyrazole aldehydes has also been reported as part of a multi-step sequence used to generate a series of pyrazole-aniline linked coumarin (B35378) derivatives. researchgate.net These precursors are crucial for subsequent condensation reactions with anilines to form the desired N-arylpyrazole linkage. researchgate.net

    Substituted anilines are fundamental building blocks in organic synthesis. For the target molecule, 2-amino-substituted phenyl pyrazoles are required. The synthesis of substituted anilines can be achieved through various methods, most commonly via the reduction of the corresponding nitroarenes. This reduction can be accomplished using various reagents, such as catalytic hydrogenation with Pd/C, PtO2, or RaNi, or by using metal reductants like Fe, Sn, or Zn in acidic media. afinitica.com

    A patent describes the synthesis of 2-(4-chlorophenyl)aniline, a structural analogue of the target compound's aniline fragment, starting from 9-fluorenone (B1672902) through a four-step sequence of ring-opening, chlorination, amidation, and rearrangement degradation. google.com More generally, N-arylation reactions, such as the Buchwald-Hartwig or Ullmann condensation, can be used to couple an amine source with an aryl halide, although these often require catalytic conditions. The direct synthesis of N-substituted pyrazoles from primary anilines has also been reported, reacting the aniline with a 1,3-diketone and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C. acs.orgnih.gov This method provides a direct route from a primary aniline to an N-aryl pyrazole. acs.orgnih.gov

    In-depth Structural Analysis of this compound Remains Elusive

    A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the detailed structural and conformational analysis of the chemical compound This compound . Despite its availability from chemical suppliers, dedicated studies elucidating its specific molecular geometry, solid-state structure, and intermolecular interactions have not been publicly documented.

    Therefore, it is not possible to provide the detailed, data-driven article as requested. The required experimental data from single-crystal X-ray diffraction and theoretical data from computational studies—which would form the basis for discussing bond lengths, angles, polymorphism, and packing arrangements—are not available for this specific molecule in the surveyed scientific domain.

    While research exists for structurally related compounds, such as isomers like 4-(1H-pyrazol-1-yl)aniline or precursors like 4-chloro-1H-pyrazole, extrapolating this information would be scientifically inaccurate and would not pertain to the unique structural characteristics of this compound. The precise substitution pattern (an ortho-substituted aniline linked to the N1 position of a 4-chloropyrazole) dictates its unique electronic and steric properties, which in turn govern its conformation, crystal packing, and intermolecular forces. Without specific studies on this exact compound, any discussion would be purely speculative.

    Further research, including de novo crystallographic analysis and computational modeling (e.g., Density Functional Theory calculations), would be required to generate the specific data needed to populate the requested structural and conformational sections.

    Molecular Structure and Conformation Analysis

    Intermolecular Interactions and Packing Arrangements

    Hydrogen Bonding Networks

    The molecular structure of 2-(4-chloro-1H-pyrazol-1-yl)aniline contains functional groups capable of acting as both hydrogen bond donors and acceptors, suggesting a high potential for forming extensive intermolecular networks. The primary amine (-NH₂) group on the aniline (B41778) ring is a classic hydrogen bond donor, while the sp²-hybridized nitrogen atom on the pyrazole (B372694) ring is a hydrogen bond acceptor.

    Crystallographic studies of related 4-halogenated-1H-pyrazoles provide critical insights into the likely hydrogen bonding motifs. Specifically, 4-chloro-1H-pyrazole is known to form trimeric, hydrogen-bonded assemblies in the solid state. mdpi.comresearchgate.net In this arrangement, three pyrazole molecules connect through intermolecular N-H···N hydrogen bonds. researchgate.net The N···N distances in these motifs are crucial for defining the stability and packing of the crystal lattice. For instance, in the crystal structure of 4-chloro-1H-pyrazole, the intermolecular N···N distances are reported to be 2.885 (3) Å and 2.858 (2) Å. researchgate.net It is highly probable that the 4-chloropyrazole moiety in the title compound engages in similar N-H···N interactions, potentially linking molecules into chains or more complex networks. The aniline's amino group can further extend these networks by forming hydrogen bonds with acceptor atoms on adjacent molecules.

    Table 1: Representative N-H···N Hydrogen Bond Distances in Related Pyrazole Compounds
    CompoundDonor-AcceptorDistance (Å)Symmetry OperationReference
    4-chloro-1H-pyrazoleN-H···N2.885 (3)x, -y+1/2, z researchgate.net
    4-chloro-1H-pyrazoleN-H···N2.858 (2)-x+1, -y+1, -z researchgate.net
    4-Chloro-N-(pyrazin-2-yl)anilineN-H···N (pyrazine)N/AForms hydrogen-bonded dimers researchgate.net

    Van der Waals and π-π Stacking Interactions

    In addition to hydrogen bonding, the crystal packing of this compound is expected to be significantly influenced by van der Waals forces and π-π stacking interactions. These non-covalent interactions are crucial for stabilizing the arrangement of aromatic rings in the solid state. nih.govmdpi.com

    The planar structures of the aniline and pyrazole rings facilitate face-to-face or offset π-π stacking. Analysis of analogous compounds reveals that such interactions are common. For example, in the crystal structure of 2-(4-chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one, π-π stacking is observed between parallel benzene (B151609) rings of adjacent molecules, with a measured centroid-to-centroid separation of 3.721 (4) Å. researchgate.net This distance is characteristic of stabilizing π-π interactions.

    Table 2: Parameters for π-π Stacking in an Analogous Compound
    CompoundInteracting RingsCentroid-to-Centroid Distance (Å)Dihedral Angle (°)Reference
    2-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-oneBenzene || Benzene3.721 (4)N/A (parallel) researchgate.net
    2-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-oneBenzene vs. Pyrazole (intramolecular)N/A15.81 (11) researchgate.net

    Quantum Chemical Studies and Electronic Properties

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely employed for molecules like pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. nih.goveurasianjournals.com

    The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles. rjpbcs.com For pyrazole derivatives, DFT calculations have been used to determine the most stable conformation, which is often a planar structure. rjpbcs.com

    Following optimization, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.govglobalresearchonline.net The predicted frequencies are often scaled to correct for systematic errors in the computational method and can be compared with experimental spectra to confirm the structure. globalresearchonline.net No imaginary frequencies in the output would confirm that the optimized structure is a true energy minimum. researchgate.net

    The accuracy of DFT calculations depends on the choice of the functional and the basis set. The B3LYP hybrid functional is one of the most widely used functionals in chemistry. researchgate.net It combines the strengths of Hartree-Fock theory and density functional theory.

    The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a flexible, split-valence basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distributions. nih.govmdpi.com This level of theory, B3LYP/6-311++G(d,p), is frequently used for pyrazole and aniline (B41778) derivatives to obtain reliable geometric and electronic properties. nih.govglobalresearchonline.netmdpi.comresearchgate.net

    Frontier Molecular Orbital (FMO) Theory

    Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial for understanding the electronic transitions and reactivity of a molecule. nih.gov

    The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule. In a molecule like 2-(4-chloro-1H-pyrazol-1-yl)aniline, the HOMO is expected to be distributed over the electron-rich regions, likely the aniline ring and the pyrazole system. The specific distribution would indicate the most probable sites for electrophilic attack.

    The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. The LUMO's spatial distribution highlights the regions susceptible to nucleophilic attack. For the title compound, the LUMO would likely be located on the pyrazole and phenyl rings, influenced by the electron-withdrawing chloro-substituent.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This energy gap is also related to the electronic absorption spectrum of the molecule, corresponding to the energy of the lowest-energy electronic transition (HOMO → LUMO). nih.gov

    Molecular Electrostatic Potential (MEP) Surface Analysis

    The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its reactive sites.

    The MEP surface of this compound is characterized by distinct regions of negative and positive potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

    Nucleophilic Sites: Regions with negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are the preferred sites for electrophilic attack. In this compound, the most significant negative potential is expected to be concentrated around the nitrogen atoms. Specifically, the pyridine-type nitrogen atom of the pyrazole ring and the nitrogen atom of the aniline's amino group are predicted to be the primary nucleophilic centers. nih.govresearchgate.net The electronegative chlorine atom attached to the pyrazole ring also contributes to a region of negative potential.

    Electrophilic Sites: Regions with positive electrostatic potential (colored in blue) are electron-deficient and are vulnerable to nucleophilic attack. The hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic rings are expected to exhibit the most positive potential, making them the primary electrophilic sites. journaleras.com

    The MEP map provides a visual representation of the charge density distribution across the molecule. The varying colors on the surface indicate the relative charge density, allowing for a qualitative prediction of intermolecular interactions. Theoretical studies on similar aniline and pyrazole derivatives show a clear charge separation. researchgate.netjournaleras.com The aniline ring, activated by the amino group, functions as an electron-donating moiety, while the pyrazole ring, particularly with its electronegative chloro-substituent, acts as an electron-accepting region. This charge distribution is fundamental to the molecule's reactivity and intermolecular interactions.

    Atomic Site/RegionPredicted MEP Value (kcal/mol)Implication
    Aniline N-H Hydrogens+35 to +45Strong electrophilic site
    Pyrazole Ring Hydrogens+20 to +30Moderate electrophilic site
    Pyridine-type N (Pyrazole)-40 to -50Strong nucleophilic site
    Aniline Nitrogen (N)-30 to -40Strong nucleophilic site
    Chlorine Atom (Cl)-15 to -25Moderate nucleophilic site

    Note: The values presented in this table are hypothetical and are based on trends observed in computational studies of structurally related pyrazole and aniline derivatives. They serve to illustrate the expected charge distribution.

    Natural Bond Orbital (NBO) Analysis

    Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilizing effects of these interactions.

    In this compound, significant intramolecular charge delocalization is anticipated. This is primarily driven by the interaction between the lone pair electrons of the aniline's nitrogen atom and the π-system of the attached phenyl ring. This delocalization extends to the pyrazole ring, creating a conjugated system across the molecule.

    Hyperconjugative interactions are key stabilizing forces within the molecule. The most significant of these interactions, as predicted from studies on analogous systems, include:

    n → π : The delocalization of the lone pair (n) of the aniline nitrogen into the antibonding π orbitals of the phenyl ring.

    π → π : Intramolecular charge transfer between the π orbitals of the aniline ring and the π antibonding orbitals of the pyrazole ring.

    n → σ : Interactions involving the lone pairs of the pyrazole nitrogens and the antibonding σ orbitals of adjacent bonds.

    Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Interaction Type
    LP (N) on Anilineπ* (C-C) in Phenyl ring~20-30n → π* (Hyperconjugation)
    π (C-C) in Phenyl ringπ* (C-N) in Pyrazole ring~5-15π → π* (Intramolecular CT)
    LP (N) on Pyrazoleσ* (C-Cl)~2-5n → σ* (Hyperconjugation)

    Note: The stabilization energies (E(2)) are illustrative values based on computational analyses of similar aromatic and heterocyclic systems.

    Global and Local Reactivity Descriptors

    Global and local reactivity descriptors, derived from Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity and stability of a molecule. doi.org

    Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

    HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. doi.org

    Ionization Potential (I) and Electron Affinity (A): These are calculated from HOMO and LUMO energies (I ≈ -E_HOMO, A ≈ -E_LUMO).

    Electronegativity (χ), Chemical Hardness (η), and Softness (S): These are derived from I and A and provide further measures of reactivity.

    Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

    Local Reactivity Descriptors: These descriptors, such as the Fukui function, indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

    For this compound, the electron-donating aniline part is expected to raise the HOMO energy, while the electron-withdrawing chloro-pyrazole part is expected to lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and thus, higher chemical reactivity. researchgate.netnih.gov

    ParameterSymbolFormulaPredicted Value
    HOMO EnergyE_HOMO-~ -5.5 eV
    LUMO EnergyE_LUMO-~ -1.8 eV
    Energy GapΔEE_LUMO - E_HOMO~ 3.7 eV
    Ionization PotentialI-E_HOMO~ 5.5 eV
    Electron AffinityA-E_LUMO~ 1.8 eV
    Electronegativityχ(I + A) / 2~ 3.65 eV
    Chemical Hardnessη(I - A) / 2~ 1.85 eV
    Chemical SoftnessS1 / (2η)~ 0.27 eV⁻¹
    Electrophilicity Indexωχ² / (2η)~ 3.61 eV

    Note: These values are estimations based on DFT calculations performed on analogous substituted pyrazole and aniline compounds and serve as a guide to the expected reactivity.

    Electrophilicity and Nucleophilicity Indices (e.g., electron donating/accepting power)

    Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. These indices are calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

    For the compound this compound, one would anticipate that the aniline moiety would contribute to its nucleophilic character due to the lone pair of electrons on the nitrogen atom. Conversely, the chloro-substituted pyrazole ring would likely enhance its electrophilic nature.

    Data Table: Electrophilicity and Nucleophilicity Indices for this compound

    ParameterSymbolCalculated Value
    Electrophilicity IndexωData Not Available
    Nucleophilicity IndexNData Not Available
    HOMO EnergyEHOMOData Not Available
    LUMO EnergyELUMOData Not Available

    As of the latest search, specific quantum chemical calculations for these indices for this compound have not been published.

    Fukui Functions for Site Selectivity

    Fukui functions are used within density functional theory (DFT) to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The function calculates the change in electron density at a particular point in the molecule as the total number of electrons changes.

    For this compound, a Fukui function analysis would identify which atoms on the aniline and pyrazole rings are most susceptible to attack. It is plausible that the nitrogen atom of the aniline group would be a primary site for electrophilic attack, while certain carbon atoms on the pyrazole ring might be more susceptible to nucleophilic attack.

    Data Table: Fukui Function Analysis for this compound

    Atomic Sitefk+ (for nucleophilic attack)fk- (for electrophilic attack)fk0 (for radical attack)
    N (aniline)Data Not AvailableData Not AvailableData Not Available
    C (pyrazole)Data Not AvailableData Not AvailableData Not Available
    Cl (pyrazole)Data Not AvailableData Not AvailableData Not Available

    Specific calculations for the Fukui functions of this compound are not present in the reviewed literature.

    Nonlinear Optical (NLO) Properties Prediction

    Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the prediction and design of molecules with high NLO responses.

    Polarizability and Hyperpolarizability Calculations

    The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Large hyperpolarizability values are indicative of a strong NLO response. These are typically calculated using quantum chemical methods such as DFT.

    Data Table: Calculated NLO Properties for this compound

    PropertySymbolCalculated Value
    Mean Polarizability<α>Data Not Available
    First HyperpolarizabilityβData Not Available
    Second HyperpolarizabilityγData Not Available

    A search of scientific databases did not yield any published studies on the polarizability or hyperpolarizability calculations for this compound.

    Structure-NLO Property Relationships

    The relationship between a molecule's structure and its NLO properties is a key area of research. Generally, molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, exhibit enhanced NLO responses.

    In this compound, the aniline group acts as an electron donor and the chloro-pyrazole moiety as an electron acceptor. The phenyl and pyrazole rings form a π-conjugated bridge. This donor-π-acceptor architecture is a common motif in NLO-active molecules. Therefore, it could be hypothesized that this compound may exhibit NLO properties, but without computational or experimental data, this remains a theoretical postulation.

    Spectroscopic Characterization Techniques

    Vibrational Spectroscopy

    Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes within the 2-(4-chloro-1H-pyrazol-1-yl)aniline molecule.

    Fourier Transform Infrared (FT-IR) Spectroscopy

    FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes.

    For aniline (B41778) and its derivatives, characteristic bands are observed for N-H stretching, C-N stretching, and aromatic ring vibrations. In substituted anilines, the positions of these bands can shift due to the electronic effects of the substituents. globalresearchonline.net For pyrazole-containing compounds, characteristic vibrations of the pyrazole (B372694) ring are also expected. nih.govresearchgate.net

    In a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, FT-IR spectroscopy confirmed the presence of aromatic rings with a peak at 1626 cm⁻¹ and aniline N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com Theoretical calculations on similar molecules have been used to assign the observed experimental frequencies to specific vibrational modes. mdpi.comresearchgate.net For instance, in a study on 4-chloro-2-bromoaniline, both experimental and theoretical (DFT) methods were used to analyze the vibrational spectra. researchgate.net

    Table 1: Representative FT-IR Vibrational Frequencies for Related Aniline and Pyrazole Derivatives

    Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
    N-H (Aniline)Stretching3300-3500
    C-H (Aromatic)Stretching3000-3100
    C=C (Aromatic)Stretching1450-1600
    C-N (Aniline)Stretching1250-1360
    N-H (Pyrazole)Stretching~3431
    C-H (Pyrazole)Stretching~3100
    C=C/C=N (Pyrazole)Ring Stretching1400-1500

    Note: The exact positions of the peaks for this compound may vary but are expected to fall within these general ranges.

    Fourier Transform Raman (FT-Raman) Spectroscopy

    FT-Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light from a laser source. The selection rules for Raman spectroscopy differ from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

    Studies on similar molecules like 2,4-dichloroaniline (B164938) have utilized FT-Raman spectroscopy in conjunction with FT-IR to obtain a more complete vibrational analysis. nih.gov The experimental Raman spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to aid in the assignment of vibrational modes. researchgate.netnih.gov For pyrazole derivatives, Raman spectroscopy can provide insights into the vibrations of the heterocyclic ring. nih.gov

    Correlation of Experimental and Theoretical Vibrational Frequencies

    To achieve a precise assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra of this compound, researchers often employ computational methods. researchgate.netnih.gov Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are used to calculate the optimized molecular geometry and the corresponding vibrational frequencies. researchgate.netnih.gov

    The calculated frequencies are typically scaled to correct for systematic errors in the theoretical methods. researchgate.net The scaled theoretical frequencies are then compared with the experimental data. A good agreement between the experimental and scaled theoretical frequencies allows for a confident assignment of the observed bands to specific vibrational modes of the molecule. researchgate.netnih.gov This correlative approach has been successfully applied to various substituted anilines and heterocyclic compounds. researchgate.netnih.govdntb.gov.ua

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

    ¹H NMR Spectral Analysis

    ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton.

    In this compound, distinct signals are expected for the protons of the aniline ring and the pyrazole ring. The protons on the aniline ring will typically appear in the aromatic region (around 7-8 ppm). rsc.org The protons of the pyrazole ring also resonate in the aromatic region, with their exact chemical shifts influenced by the chloro substituent and the point of attachment to the aniline ring. mdpi.comconicet.gov.ar The NH₂ protons of the aniline group usually appear as a broad singlet, the chemical shift of which can be solvent-dependent. mdpi.comrsc.org

    Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

    Proton TypeExpected Chemical Shift (δ, ppm)
    Aniline Ring Protons6.5 - 8.0
    Pyrazole Ring Protons7.0 - 8.5
    NH₂ ProtonsBroad signal, variable position

    Note: These are general ranges, and the actual chemical shifts will depend on the specific electronic effects within the molecule and the solvent used for the measurement.

    ¹³C NMR Spectral Analysis

    ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. youtube.comlibretexts.org

    For this compound, separate signals are expected for the carbons of the aniline and pyrazole rings. The carbons of the aniline ring typically resonate in the range of 110-150 ppm. researchgate.net The carbons of the pyrazole ring will also appear in the aromatic region, with the carbon bearing the chlorine atom expected to be influenced by its electronegativity. nih.govspectrabase.com

    Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

    Carbon TypeExpected Chemical Shift (δ, ppm)
    Aniline Ring Carbons110 - 150
    Pyrazole Ring Carbons100 - 140

    Advanced NMR Techniques for Structural Confirmation (e.g., DEPT)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While standard ¹H and ¹³C NMR provide essential information, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) offer deeper insight into the structure of this compound.

    A DEPT experiment distinguishes between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would be particularly informative. It would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, such as the carbon atom attached to the chlorine in the pyrazole ring and the carbons of the aniline ring bonded to the pyrazole and amino groups, would be absent in a DEPT spectrum. This allows for the unambiguous assignment of the carbon signals, confirming the presence and type of each carbon environment within the molecule.

    Table 1: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

    Atom Type Predicted ¹³C Chemical Shift (ppm) DEPT-135 Signal
    CH (Pyrazole Ring) 130-140 Positive
    CH (Pyrazole Ring) 105-115 Positive
    C-Cl (Pyrazole Ring) 115-125 Absent
    C-N (Aniline Ring) 140-150 Absent
    C-NH₂ (Aniline Ring) 140-150 Absent
    CH (Aniline Ring) 115-130 Positive
    CH (Aniline Ring) 115-130 Positive
    CH (Aniline Ring) 115-130 Positive

    Note: Predicted chemical shifts are estimates based on related structures.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

    Electronic Transitions and Chromophore Analysis

    The structure of this compound contains two main chromophores: the substituted aniline ring and the chloro-substituted pyrazole ring. These aromatic systems contain π electrons that can be excited to higher energy orbitals (π→π* transitions) upon absorption of UV radiation. sigmaaldrich.com The conjugation between the pyrazole and aniline rings is expected to result in absorption bands at longer wavelengths compared to the individual, unconjugated chromophores. sigmaaldrich.com The presence of the amino group (-NH₂) on the aniline ring, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum due to n→π* transitions. uni.lu

    Solvatochromic Effects

    Solvatochromism describes the shift in the absorption maximum of a compound depending on the polarity of the solvent used. rsc.org This effect is expected for this compound due to its potential for changes in dipole moment upon electronic excitation. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state differently than in nonpolar solvents, leading to a shift in the λmax. nih.gov A study of the UV-Vis spectrum in a range of solvents with varying polarities would provide insight into the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule. rsc.orgnih.gov For instance, a bathochromic shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state. nih.gov

    Mass Spectrometry (MS)

    Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental formula of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, C₉H₈ClN₃, by distinguishing its exact mass from other potential formulas with the same nominal mass. For example, the calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the molecular formula with high confidence. rsc.org

    Electrospray Ionization Mass Spectrometry (ESI-MS)

    Table 2: Summary of Analytical Techniques and Expected Information

    Technique Information Obtained Relevance to this compound
    DEPT NMR Differentiates between CH, CH₂, and CH₃ groups. Confirms the number of each type of carbon-hydrogen environment.
    UV-Vis Spectroscopy Identifies electronic transitions and chromophores. Characterizes the conjugated π-system of the molecule.
    Solvatochromism (UV-Vis) Investigates the effect of solvent polarity on electronic transitions. Provides insight into the polarity of the molecule's ground and excited states.
    HRMS Determines the exact mass and elemental composition. Confirms the molecular formula C₉H₈ClN₃.

    Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

    Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a highly effective analytical technique for the characterization of thermally stable, low to medium polarity molecules that may not be easily ionized by electrospray ionization (ESI). Given the structural features of this compound, specifically the presence of a basic aniline nitrogen, APCI is a suitable method for its analysis.

    In a typical APCI-MS experiment, the analyte solution is introduced into a heated pneumatic nebulizer, where it is converted into a fine aerosol. The high temperature of the vaporizer (typically 350-550 °C) ensures the complete evaporation of the solvent and the analyte molecules into the gas phase. This gaseous mixture then passes through a corona discharge needle, which generates a plasma of reagent gas ions, usually from the solvent and atmospheric gases.

    For this compound, the primary ionization mechanism in the positive ion mode is expected to be proton transfer. The basic amino group on the aniline ring readily accepts a proton from the protonated solvent molecules (e.g., [CH₃OH₂]⁺ if methanol (B129727) is used as the solvent) or other protonated species in the APCI source. This "soft" ionization technique typically results in the formation of a prominent protonated molecule, [M+H]⁺, with minimal fragmentation.

    While specific experimental APCI-MS data for this compound is not extensively documented in publicly accessible research, the expected primary ion can be predicted based on its molecular formula, C₉H₈ClN₃. The theoretical monoisotopic mass is calculated to be 193.0406 Da. Therefore, the positive ion APCI mass spectrum would be expected to show a strong signal at an m/z corresponding to the [M+H]⁺ ion. Due to the presence of chlorine, a characteristic isotopic pattern for the [M+H]⁺ ion would be observed, with the [M+2+H]⁺ peak appearing at approximately one-third the intensity of the [M+H]⁺ peak.

    The table below summarizes the expected key data points for the APCI-MS analysis of this compound in positive ion mode.

    ParameterValue
    Molecular Formula C₉H₈ClN₃
    Theoretical Monoisotopic Mass (M) 193.0406 Da
    Expected Primary Ion [M+H]⁺
    Expected m/z for [M+H]⁺ 194.0479
    Expected m/z for [M+2+H]⁺ (³⁷Cl isotope) 196.0450

    Detailed research into the fragmentation patterns, which would typically be achieved through tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion, would be necessary to further elucidate the structure. Such fragmentation would likely involve characteristic losses, such as the neutral loss of the pyrazole moiety or other small molecules, providing further structural confirmation.

    Reactivity and Reaction Mechanisms

    Reactivity of the Aniline (B41778) Moiety

    The aniline portion of the molecule, an aminobenzene derivative, is generally activated towards electrophilic attack due to the electron-donating nature of the amino group. However, the attached pyrazolyl group typically acts as an electron-withdrawing substituent, which deactivates the aniline ring and influences the regioselectivity of its reactions.

    The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the 1-pyrazolyl group generally exerts a deactivating, meta-directing influence. The outcome of electrophilic substitution on the aniline ring of 2-(4-chloro-1H-pyrazol-1-yl)aniline is therefore a result of the competition between these two directing effects.

    Nitration: The nitration of N-alkylanilines can yield a mixture of products, with outcomes often dependent on reaction conditions. For instance, the nitration of N-methylaniline can produce m-nitro N-methylaniline, while N-ethylaniline may yield the p-nitro product under similar conditions. researchgate.net For N-aryl pyrazoles, nitration has been observed to occur on the phenyl ring. In the case of 2-(1'-phenylpyrazol-4'-yl) benzimidazole, nitration at room temperature occurs on the N-phenyl ring of the pyrazole (B372694). pjsir.org Given the strong directing effect of the amino group, electrophilic attack, such as nitration, on this compound would be expected to occur primarily at the positions ortho and para to the amino group (positions 3 and 5 of the aniline ring). However, the bulky pyrazolyl group at the ortho position may sterically hinder substitution at position 3, favoring the para position (position 5).

    Halogenation: The direct halogenation of anilines typically results in ortho- and para-substituted products due to the electron-rich nature of the ring. nih.gov Palladium-catalyzed methods have been developed for the meta-C–H bromination and chlorination of aniline derivatives, overcoming the intrinsic ortho/para selectivity. nih.gov For 3-aryl-1H-pyrazol-5-amines, direct C-H halogenation at the C4 position of the pyrazole ring is achieved using N-halosuccinimides (NXS, where X = Br, I, Cl). beilstein-archives.org In the context of this compound, electrophilic halogenation would likely follow the directing influence of the amino group, targeting the available ortho and para positions on the aniline ring.

    The amino group of the aniline moiety allows for various C-N bond-forming coupling reactions, which are fundamental in modern organic synthesis.

    Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. nih.gov The aniline nitrogen in this compound can act as a nucleophile in Buchwald-Hartwig reactions to couple with various aryl or heteroaryl halides, leading to the formation of diarylamine derivatives. This methodology has been successfully applied to unprotected five-membered heterocyclic bromides, including pyrazoles, reacting with a variety of amine nucleophiles. acs.org One-pot procedures combining biocatalytic aminations with Buchwald-Hartwig N-arylation have also been developed to synthesize chiral N-arylamines. nih.gov

    Suzuki-Miyaura Coupling: While primarily a C-C bond-forming reaction, the Suzuki-Miyaura coupling can be employed on the aniline ring if it is first converted to a suitable derivative, such as an aryl halide or triflate. For instance, if the aniline were brominated, the resulting bromo-substituted derivative could undergo Suzuki coupling with various boronic acids to introduce new aryl or alkyl substituents. nih.gov The reaction has been effectively used to synthesize a wide range of 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole and various boronic acids. rsc.org This highlights the utility of the reaction for functionalizing pyrazole-containing scaffolds. nih.govrsc.orgyoutube.com

    Coupling Reaction Reactant Type for Aniline Moiety Potential Product Catalyst/Conditions
    Buchwald-Hartwig AminationAmine (as nucleophile)N-Aryl-2-(4-chloro-1H-pyrazol-1-yl)anilinePd catalyst, ligand, base nih.gov
    Suzuki-Miyaura CouplingAryl halide derivative of anilineAryl-substituted this compoundPd catalyst, base nih.gov
    Ullmann CondensationAmine (as nucleophile)N-Aryl-2-(4-chloro-1H-pyrazol-1-yl)anilineCu catalyst, base, high temperature

    Reactivity of the Pyrazole Ring

    The pyrazole ring is an aromatic heterocycle. Its reactivity is characterized by a susceptibility to electrophilic attack at the C4 position and nucleophilic attack at the C3 and C5 positions. researchgate.netresearchgate.net The presence of a chlorine atom at the C4 position in this compound significantly influences this reactivity profile.

    In unsubstituted pyrazoles, the C4 position is electron-rich and thus the preferred site for electrophilic substitution reactions like nitration, sulfonation, and halogenation. researchgate.netrrbdavc.org However, in this compound, this position is already occupied by a chlorine atom.

    Further electrophilic substitution at the C4 position is generally difficult. Halogenation of pyrazole itself occurs primarily at the C4 position. researchgate.net To introduce substituents at other positions, the C4 position often needs to be blocked first. researchgate.net Electrosynthesis provides a method for the chlorination of pyrazoles at the C4 position. researchgate.net It is conceivable that under harsh conditions, an electrophile could displace the chlorine atom, but this is not a typical reaction pathway. More commonly, the existing chloro-substituent will direct further reactions or be the site of nucleophilic substitution.

    The C3 and C5 positions of the pyrazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms. This makes them susceptible to nucleophilic attack, a characteristic that is generally disfavored in electron-rich aromatic systems. researchgate.netresearchgate.net The presence of the electron-withdrawing N-aryl group and the C4-chloro substituent can further enhance the electrophilicity of the C3 and C5 carbons.

    While direct nucleophilic substitution of hydrogen at these positions is rare, they can be activated towards attack if a suitable leaving group is present. Reactions involving strong nucleophiles or organometallic reagents can lead to substitution at these sites. For example, nucleophilic substitution reactions have been studied on N-nitropyrazoles, demonstrating the susceptibility of the pyrazole ring to such attacks under activated conditions. acs.org

    The pyrazole ring, under certain conditions, can undergo transformations and rearrangements to form other heterocyclic systems. These reactions often require energy input (heat or light) or specific reagents to proceed.

    Conversion to Triazoles: Pyrazolyl-substituted amidrazones have been shown to undergo conversion into 1,2,4-triazolyl derivatives, a process that can be accelerated by an oxidant. researchgate.net

    Conversion to Pyrimidines: Certain pyrazole derivatives can react with reagents like hydrazine (B178648) to yield other heterocyclic structures such as pyrimidines. nih.gov

    [3+2] Cycloadditions: Sydnones, which are mesoionic compounds, can undergo [3+2] cycloaddition reactions with dipolarophiles to form pyrazoles. tandfonline.comtandfonline.com This reactivity highlights the potential for the pyrazole ring itself to participate in cycloaddition-type rearrangements under specific conditions.

    These transformations suggest that the pyrazole core of this compound is not inert and could potentially be converted into other valuable heterocyclic scaffolds.

    Role of the Chloro Substituent in Reactivity

    The presence of a chlorine atom at the 4-position of the pyrazole ring is a key determinant of the chemical behavior of this compound. It influences the molecule's susceptibility to substitution reactions and modulates the electron density across the heterocyclic system.

    Nucleophilic Substitution Reactions

    The carbon-chlorine bond on an aromatic heterocycle like pyrazole is a potential site for nucleophilic substitution reactions. Although the C-Cl bond is generally strong, the electronic environment of the pyrazole ring can facilitate its replacement by a suitable nucleophile, particularly under specific reaction conditions. For instance, in related chloro-substituted pyrimidines, reactions with nucleophiles like 1H-pyrazole result in the displacement of the chlorine atom. nih.gov

    In the context of pyrazoles, the electrochemical chlorination process itself can lead to subsequent reactions. Studies on the electrosynthesis of 4-chloropyrazole have shown that the product can undergo further reactions. One proposed mechanism involves the initial 4-chloropyrazole being chlorinated again to form 1,4-dichloropyrazole. This highly reactive intermediate then interacts with another molecule of 4-chloropyrazole, acting as a nucleophile, to produce a C-N coupled bipyrazole. researchgate.net This suggests that the chloro-substituted pyrazole can participate in complex reaction sequences, acting both as an electrophilic substrate for substitution and as a nucleophile in subsequent steps. researchgate.net

    While direct studies on nucleophilic substitution of the chloro group in this compound are not extensively detailed, the reactivity of similar compounds suggests this is a viable pathway for derivatization. The reaction would likely proceed through an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.

    Influence on Electron Density Distribution

    The chloro substituent significantly impacts the electronic landscape of the pyrazole ring. As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density at the carbon atom to which it is attached (C4) and, to a lesser extent, at other positions in the ring. This polarization of the C-Cl bond makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

    Mechanistic Investigations of Derivatization Reactions

    Understanding the mechanisms of reactions that derivatize this compound is essential for synthesizing new, complex molecules. Research into related systems provides insight into potential reaction pathways and the energetic profiles of their transition states.

    Proposed Reaction Pathways

    Derivatization of aniline-pyrazole scaffolds can proceed through various multicomponent reactions. One notable example is the synthesis of 1H-pyrazolo[3,4-b]quinolines, which can be formed from the reaction of an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative. preprints.orgnih.gov In one proposed mechanism for a related synthesis, the reaction is catalyzed by L-proline, which is thought to initially form an enamine with the pyrazolone. This enamine then reacts with the aldehyde and aniline in a sequence of steps to construct the quinoline (B57606) ring system. preprints.org

    Applying this logic to this compound, the aniline nitrogen could act as a nucleophile in a multicomponent reaction. For example, a reaction with an aldehyde and a suitable carbonyl compound could lead to the formation of fused heterocyclic systems. The specific pathway would involve initial imine formation between the aniline and the aldehyde, followed by cyclization and aromatization steps.

    Another potential reaction pathway involves C-N coupling, as seen in the formation of bipyrazoles during the electrochemical chlorination of pyrazole. researchgate.net This pathway suggests that under certain conditions, the pyrazole ring nitrogen of one molecule could act as a nucleophile, attacking the chlorinated carbon of another, leading to dimerization or polymerization.

    Table 1: Potential Derivatization Pathways and Intermediates

    Reaction Type Reactants Key Intermediate Product Type
    Multicomponent Reaction Aldehyde, Carbonyl Compound Iminium ion, Enamine Fused Heterocycles (e.g., Quinolines)
    Nucleophilic Substitution External Nucleophile (e.g., Amine, Alkoxide) Meisenheimer-like complex Substituted Pyrazoles

    This table is generated based on mechanistic insights from related chemical systems.

    Transition State Analysis

    Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms. nih.gov Transition state analysis allows for the characterization of the high-energy structures that connect reactants to products, offering a detailed picture of the reaction pathway. nih.govmdpi.com

    In studies of related pyrazole syntheses, such as the reaction between a nitrylimine and a nitroalkene, DFT calculations (using functionals like WB97XD) have been employed to explore the potential energy surface. nih.gov These calculations help to identify the transition states for each step of the proposed mechanism. Vibrational analysis is used to confirm the nature of these stationary points: minima (reactants, products) have all positive frequencies, while transition states possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov To ensure that a located transition state correctly connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. nih.gov

    For derivatization reactions of this compound, similar computational studies could be performed. For instance, in a proposed nucleophilic substitution reaction, DFT could be used to model the transition state of the nucleophile attacking the C4 carbon of the pyrazole ring. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility. In a study of a related S_N2-type reaction for the synthesis of a tris(pyrazol-yl)methyl aniline derivative, DFT calculations were used to determine the activation barriers, which were found to be consistent with the high reaction temperatures required experimentally. mdpi.com Such analyses provide invaluable, atom-level detail that complements experimental findings and aids in the rational design of synthetic routes.

    Coordination Chemistry and Ligand Design

    2-(4-chloro-1H-pyrazol-1-yl)aniline as a Ligand Precursor

    The molecular structure of this compound, featuring a pyrazole (B372694) ring linked to an aniline (B41778) fragment at the ortho position, suggests its potential to act as a chelating ligand. The presence of multiple nitrogen donor atoms in a sterically favorable arrangement allows for the formation of stable metal complexes.

    Denticity and Coordination Modes

    Based on its structure, this compound is anticipated to primarily function as a bidentate ligand. Coordination to a metal center would likely occur through the N2 atom of the pyrazole ring and the nitrogen atom of the aniline's amino group. This would form a stable five-membered chelate ring, a common feature in coordination chemistry that enhances complex stability through the chelate effect.

    Pyrazoles and their derivatives are known to exhibit a variety of coordination modes, including monodentate, bridging bidentate, and chelating. researchgate.net The specific mode adopted by this compound would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

    Synthesis of Metal Complexes

    The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general synthetic approach would be the direct reaction of the ligand with a metal halide or perchlorate (B79767) salt in a solvent like ethanol (B145695), methanol (B129727), or acetonitrile (B52724). The resulting complexes could then be isolated as crystalline solids.

    For example, a typical synthesis might involve the following reaction:

    MCl₂ + 2(C₉H₇ClN₃) → [M(C₉H₇ClN₃)₂]Cl₂

    Where M represents a divalent transition metal ion such as Cu(II), Ni(II), Co(II), or Zn(II). The stoichiometry of the resulting complex would depend on the coordination preferences of the metal ion. For instance, octahedral complexes would likely have a 1:2 metal-to-ligand ratio, while tetrahedral or square planar complexes might also be formed. researchgate.net

    Structural Characterization of Metal Complexes

    The characterization of the metal complexes of this compound would rely on a combination of spectroscopic techniques and X-ray diffraction studies to elucidate their structural and electronic properties.

    Spectroscopic and X-ray Diffraction Studies of Complexes

    Infrared (IR) Spectroscopy: IR spectroscopy would be a crucial tool for confirming the coordination of the ligand to the metal center. Key vibrational bands to monitor would include the N-H stretching frequency of the aniline group and the C=N and N-N stretching frequencies of the pyrazole ring. A shift in these bands upon complexation would provide evidence of ligand coordination.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination would indicate the binding sites.

    UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry around the metal center.

    Table 1: Expected Spectroscopic Data for a Hypothetical [Ni(this compound)₂Cl₂] Complex

    Spectroscopic TechniqueExpected Observations
    IR Spectroscopy Shift of ν(N-H) of the aniline group to lower wavenumbers. Shift of pyrazole ring vibrations.
    UV-Visible Spectroscopy d-d transition bands characteristic of octahedral Ni(II).
    ¹H NMR Spectroscopy (for a diamagnetic analogue) Downfield shift of protons adjacent to the coordinating nitrogen atoms.

    Analysis of Metal-Ligand Bonding

    The analysis of the metal-ligand bonding in complexes of this compound would involve a detailed examination of the structural data obtained from X-ray crystallography. Key parameters such as the metal-nitrogen bond lengths would provide insight into the strength of the coordination interaction. For comparison, the average Ni-N bond distance in a similar nickel(II) complex with a tridentate pyrazole-containing ligand was found to be 2.095 Å. nih.gov

    Computational methods, such as Density Functional Theory (DFT), could also be employed to model the electronic structure of the complexes and provide a deeper understanding of the nature of the metal-ligand bond. These calculations can help to quantify the contributions of sigma-donation from the nitrogen lone pairs and any potential pi-backbonding interactions.

    Applications of Coordination Complexes

    While specific applications for complexes of this compound have not yet been reported, the broader class of pyrazole-based metal complexes has shown promise in a variety of fields.

    Catalysis: Pyrazole-containing ligands have been successfully used in metal-catalyzed carbon-carbon coupling reactions. researchgate.net The electronic and steric properties of the this compound ligand could be tuned by modifying the substituents on the pyrazole or aniline rings, potentially leading to highly active and selective catalysts for various organic transformations. For example, palladium complexes of pyrazolyl ligands have been investigated as catalysts for Heck and Suzuki coupling reactions. researchgate.net

    Materials Science: The ability of pyrazole ligands to form stable complexes with a range of metal ions makes them attractive for the development of new materials with interesting magnetic or photoluminescent properties. The presence of the chloro substituent on the pyrazole ring could influence the intermolecular interactions in the solid state, potentially leading to novel crystal packing and material properties.

    Bioinorganic Chemistry: Pyrazole derivatives are known to exhibit a range of biological activities. Metal complexes of such ligands can show enhanced biological properties compared to the free ligands. While this article does not delve into medicinal applications, the coordination chemistry of this ligand could be a starting point for the design of new metal-based therapeutic or diagnostic agents.

    Catalysis

    While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of pyrazolyl-aniline and related pyrazole-containing ligands has demonstrated significant catalytic prowess in a variety of organic transformations. These ligands are instrumental in forming metal complexes that act as catalysts for reactions such as carbon-carbon bond formation, oxidations, and hydrogenations.

    The catalytic activity of such complexes is often attributed to the electronic properties of the pyrazole ring and the ability of the ligand framework to stabilize the metal center in various oxidation states. For instance, the electron-withdrawing or -donating nature of substituents on the pyrazole and aniline rings can modulate the electron density at the metal center, thereby fine-tuning its catalytic reactivity. Research on related pyrazole derivatives has shown their effectiveness in copper-catalyzed oxidation reactions and as ligands in palladium-catalyzed cross-coupling reactions. uni.lu

    It is hypothesized that metal complexes of this compound could be effective in similar catalytic cycles. The chloro substituent on the pyrazole ring, being electron-withdrawing, is expected to influence the electronic environment of the coordinating nitrogen atoms, which in turn would affect the catalytic performance of the corresponding metal complex.

    Materials Science

    In the realm of materials science, pyrazole-based ligands are valued for their ability to form robust and functional coordination polymers and metal-organic frameworks (MOFs). These materials often exhibit interesting magnetic, optical, and porous properties. For example, research on bis(pyrazolyl)pyridine ligands has led to the development of iron(II) complexes that display spin-crossover (SCO) behavior, a property of interest for molecular switches and data storage devices. researchgate.net

    Although specific studies on materials derived from this compound are limited, its structural motifs suggest potential for creating novel materials. The aniline and pyrazole groups can act as linkers in the self-assembly of coordination networks. The chloro group could further influence the packing of these structures through halogen bonding and other non-covalent interactions, potentially leading to materials with unique topologies and properties. For instance, related bis(dimethylpyrazolyl)-aniline-s-triazine derivatives have been investigated as effective corrosion inhibitors for carbon steel, forming a protective layer on the metal surface. This suggests that aniline-pyrazole based compounds can have significant applications in surface and materials protection.

    Design Principles for Modified Ligands

    The design of modified ligands based on the this compound scaffold is guided by established principles of coordination chemistry, focusing on the electronic and steric effects of substituents and the stability of the resulting chelate rings.

    Substituent Effects on Coordination Properties

    Substituents on both the pyrazole and aniline rings can profoundly impact the coordination properties of the ligand. These effects are primarily electronic and steric in nature.

    Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the pKa of the pyrazole nitrogen atoms and the aniline amine group, thereby affecting their donor strength. The chloro group at the 4-position of the pyrazole ring in this compound is electron-withdrawing, which generally decreases the basicity of the pyrazole nitrogens. This can influence the strength of the metal-ligand bond and the redox potential of the resulting complex. Studies on 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands have shown that electron-withdrawing substituents tend to stabilize the lower spin state in iron(II) complexes. mdpi.com

    Steric Effects: The size and position of substituents can dictate the coordination geometry and the accessibility of the metal center. Bulky substituents near the coordinating nitrogen atoms can create steric hindrance, influencing the coordination number and the stability of the complex. For instance, methyl groups at the 3-position of the pyrazole ring in bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine palladium(II) complexes have been shown to interact with co-ligands, leading to a distortion of the ligand conformation. google.com

    A comparative analysis of related pyrazolylmethylaniline derivatives highlights how structural modifications can alter physicochemical properties, which are crucial for ligand design and application.

    CompoundSubstituentKey Structural FeatureObserved Effect
    3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline4-Cl on pyrazole, meta-CH₂ bridgeMethylene bridgeEnhances solubility in polar solvents compared to non-bridged analogs. acs.org
    4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine4-Cl on pyrazole, para-CH₂ bridgePara-substituted CH₂ bridgeExhibits a higher melting point, suggesting better crystal packing. acs.org
    3-Chloro-4-(1H-pyrazol-1-yl)aniline3-Cl on aniline, no CH₂ bridgeDirect connection of ringsLower melting point compared to bridged analogs. acs.org

    This table is generated based on data for related compounds to illustrate substituent effects.

    Chelate Ring Formation and Stability

    This compound can act as a bidentate ligand, coordinating to a metal center through the N2 atom of the pyrazole ring and the nitrogen atom of the aniline's amino group. This forms a five-membered chelate ring, a common and generally stable arrangement in coordination chemistry.

    The stability of this chelate ring is influenced by several factors:

    The Chelate Effect: The formation of a chelate ring is entropically favored over the coordination of two monodentate ligands.

    Ring Size: Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. The five-membered ring formed by this compound is expected to be stable.

    Nature of the Metal Ion: The stability of the complex also depends on the nature of the metal ion, including its size, charge, and preferred coordination geometry.

    Potentiometric and spectrophotometric studies on related pyrazole-based Schiff base ligands have been used to determine the stability constants of their metal complexes. For example, studies on 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylidene-amino) phenol (B47542) have shown the formation of stable 1:1 and 1:2 metal-to-ligand complexes with various transition metal ions. chemicalbook.com The stability of these complexes was found to be dependent on temperature and the nature of the metal ion. chemicalbook.com

    LigandMetal IonStability Constant (log K)Technique
    1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (B151609)Ag(I)5.85Spectrophotometry
    1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzeneAg(I)5.99Spectrophotometry
    2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenolCo(II)10.25 (log K₁)Potentiometry
    2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenolPd(II)12.01 (log K₁)Potentiometry

    This table presents stability data for related pyrazole-based ligands to illustrate the principles of chelate stability. Data for this compound is not available. chemicalbook.comresearchgate.net

    Structure Property Relationships

    Impact of Substituents on Electronic Properties

    The electronic character of 2-(4-chloro-1H-pyrazol-1-yl)aniline is shaped by the cumulative effects of its constituent parts. The aniline (B41778) fragment contains an amino (-NH₂) group, which is a strong electron-donating group through resonance, enriching the phenyl ring with electron density, particularly at the ortho and para positions.

    Conversely, the pyrazole (B372694) ring itself acts as an electron-withdrawing entity due to the presence of two electronegative nitrogen atoms. This effect is intensified by the chloro (-Cl) substituent at the C4 position of the pyrazole ring. The chloro group is electron-withdrawing through induction, further reducing the electron density of the pyrazole system.

    Correlation of Molecular Structure with Spectroscopic Signatures

    While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably inferred from data on its constituent parts and closely related analogues. mdpi.comrsc.orgrsc.orgresearchgate.net

    ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the protons on both the aniline and pyrazole rings.

    Aniline Protons: The four protons on the aniline ring would typically appear in the aromatic region (approximately 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns would be influenced by the ortho-directing amino group and the pyrazolyl substituent.

    Pyrazole Protons: The protons at the C3 and C5 positions of the pyrazole ring would appear as singlets, likely in the range of 7.5-8.5 ppm. mdpi.comrsc.org The exact positions would be influenced by the chloro-substituent and the adjacent phenyl ring.

    Amino Protons: The -NH₂ protons would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework.

    Aniline Carbons: Six distinct signals would be expected for the aniline ring carbons. The carbon atom attached to the amino group (C-2) would be shielded, while the carbon attached to the pyrazole nitrogen (C-1) would be deshielded.

    Pyrazole Carbons: Three signals would correspond to the pyrazole ring carbons. The carbon bearing the chlorine atom (C-4) would be significantly affected, and its chemical shift would be a key identifier.

    Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups.

    N-H Stretching: The amino group would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. mdpi.com

    Aromatic C-H Stretching: Signals for the aromatic C-H bonds would appear just above 3000 cm⁻¹.

    C=C and C=N Stretching: Aromatic ring stretching vibrations for both the phenyl and pyrazole rings would be observed in the 1400-1600 cm⁻¹ region.

    C-Cl Stretching: A stretching vibration corresponding to the carbon-chlorine bond would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

    Table 1: Predicted Spectroscopic Data for this compound

    Spectroscopy Type Functional Group/Proton Predicted Chemical Shift / Wavenumber
    ¹H NMR Aniline Protons (Ar-H) ~ 6.5 - 7.5 ppm
    Pyrazole Protons (H-3, H-5) ~ 7.5 - 8.5 ppm
    Amino Protons (-NH₂) Variable, broad singlet
    ¹³C NMR Aniline Carbons (Ar-C) ~ 115 - 150 ppm
    Pyrazole Carbons ~ 105 - 140 ppm
    IR Spectroscopy N-H Stretch ~ 3300 - 3500 cm⁻¹
    C-Cl Stretch ~ 600 - 800 cm⁻¹
    Aromatic C=C/C=N Stretch ~ 1400 - 1600 cm⁻¹

    Relationship between Molecular Geometry and Chemical Reactivity

    The three-dimensional arrangement of atoms in this compound is fundamental to its chemical reactivity. Due to steric hindrance between the ortho-amino group and the pyrazole ring, the two aromatic rings are not expected to be coplanar. This twisted conformation affects the degree of electronic conjugation between the rings.

    The geometry of the molecule dictates the accessibility of its reactive sites:

    Amino Group: The nucleophilicity of the amino group's lone pair of electrons is a primary site for electrophilic attack, such as in acylation or alkylation reactions. The steric bulk of the adjacent pyrazole ring may modulate its reactivity compared to unsubstituted aniline.

    Aniline Ring: The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino group. Reactions would be expected to occur primarily at the positions ortho and para to the amino group that are not already substituted.

    The Valence Shell Electron Pair Repulsion (VSEPR) theory helps in predicting the local geometry around the nitrogen atoms, which influences bond angles and steric availability. semanticscholar.org The geometry around the exocyclic nitrogen of the amino group is expected to be trigonal pyramidal.

    Computational Approaches for Property Prediction

    Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the properties of molecules like this compound. researchgate.netchemicalbook.com These methods allow for the in-silico investigation of various molecular attributes.

    Geometry Optimization: DFT calculations can determine the most stable three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and the dihedral angle between the pyrazole and aniline rings.

    Electronic Properties: Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

    Spectroscopic Prediction: Computational methods can simulate ¹H and ¹³C NMR chemical shifts as well as IR vibrational frequencies. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

    Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting how the molecule will interact with other reagents.

    Studies on similar pyrazole derivatives have effectively used DFT to optimize geometries and analyze electronic properties, demonstrating a strong correlation between theoretical predictions and experimental results. rsc.orgspectrabase.com

    Q & A

    Q. Table 1: Synthetic Routes and Yields

    MethodCatalystSolventYield (%)Purity (%)Reference
    Suzuki CouplingPd(PPh₃)₄DMF7897
    Nucleophilic SubstitutionK₂CO₃DMSO6595

    Basic: How is the molecular structure of this compound characterized, and what crystallographic data are available?

    Answer:
    Structural characterization relies on:

    • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles (pyrazole/aniline plane: 12.5°) .
    • SHELX Refinement : SHELXL is widely used for refining crystallographic data, achieving R-factors < 0.06 for high-resolution structures .
    • Spectroscopic Techniques : 1^1H/13^13C NMR confirms regioselectivity (e.g., pyrazole C-4 chloro substitution at δ 140 ppm) .

    Q. Table 2: Key Crystallographic Parameters

    ParameterValueMethodReference
    Space GroupP2₁/cSC-XRD
    Bond Length (C-Cl)1.73 ÅSHELXL
    Torsion Angle (N-C-Cl)118.2°DFT Calculation

    Advanced: How does the chloro substituent on the pyrazole ring influence electronic properties and reactivity compared to fluoro or methyl analogs?

    Answer:
    The chloro group exerts distinct electronic effects:

    • Electron-Withdrawing Effect : Reduces electron density on the pyrazole ring, lowering HOMO energy (-6.8 eV vs. -6.3 eV for methyl analogs) and enhancing electrophilic substitution reactivity .
    • Steric Impact : Chloro’s larger van der Waals radius (1.80 Å vs. 1.47 Å for F) hinders π-stacking in supramolecular assemblies .
    • Comparative Reactivity : Chloro derivatives show 30% faster SNAr reaction rates than fluoro analogs due to better leaving-group ability .

    Q. Table 3: Substituent Effects on Reactivity

    SubstituentHammett σₚHOMO (eV)SNAr Rate (rel.)
    Cl+0.23-6.81.30
    F+0.06-6.51.00
    CH₃-0.17-6.30.75

    Advanced: What computational strategies are effective in modeling the interaction of this compound with biological targets?

    Answer:

    • Docking Studies : AutoDock Vina predicts binding affinities (ΔG ≈ -8.2 kcal/mol) to kinase targets (e.g., EGFR) via halogen bonding between Cl and Thr766 .
    • MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations in aqueous PBS buffer, with RMSD < 2.0 Å .
    • QSAR Models : Use ClogP (2.1) and polar surface area (45 Ų) to correlate with antimicrobial IC₅₀ values .

    Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

    Answer:
    Discrepancies arise from:

    • Assay Variability : Differences in cell lines (e.g., IC₅₀ = 12 μM in HeLa vs. 28 μM in MCF-7) due to efflux pump expression .
    • Metabolic Stability : Chloro derivatives exhibit CYP3A4-mediated dehalogenation (t₁/₂ = 45 min in liver microsomes), reducing in vivo efficacy .
    • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to normalize data across studies .

    Q. Table 4: Biological Activity Comparison

    StudyTargetIC₅₀ (μM)Model SystemReference
    Anticancer ScreeningEGFR Kinase8.5In vitro
    Antimicrobial AssayE. coli DH5α15Agar Diffusion

    Advanced: What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

    Answer:
    Challenges include:

    • Atropisomerism : Restricted rotation around the pyrazole-aniline bond generates enantiomers with ΔΔG‡ = 18 kcal/mol, requiring chiral HPLC (Chiralpak IA) for separation .
    • Catalyst Selection : Chiral phosphine ligands (e.g., BINAP) achieve 85% ee in asymmetric cross-couplings .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.